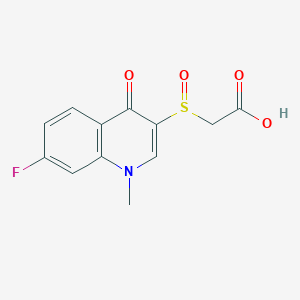
3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Cat. No. B8719651
M. Wt: 283.28 g/mol
InChI Key: ZZPPBOZMYYMVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07041677B2
Procedure details


To a stirred solution (a part remained undissolved) of crude 3-difluoromethylthio-7-fluoro-1-methyl-4-quinolone (4) (3.43 g, 13.23 mmol) in DCM (200 ml) at 0° C. was added ˜80% MCPBA (2.50 g, 11.59 mmol) in a few portions over a period of approximately 1 min. The stirred mixture was allowed to warm to room temperature and was stirred for 30 min. An additional amount of MCPBA (640 mg) was added in 5 portions in approximately 1 h intervals, and the progress of the oxidation was monitored by 1H NMR 30 min after each addition. The mixture was washed with 5% aqueous Na2CO3 (70 ml), the aqueous layer was extracted with DCM (2×200 ml), the combined extracts were dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on silica gel with DCM and then with hexane-ethyl acetate (gradient 2:1,1:1,1:2) to give 980 mg (20.7%; two steps) of the product. The product was further purified by recrystallization from absolute ethanol to give 620 mg (13.1%) of 3-difluoromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (5) as off-white crystals. 1H NMR, CDCl3; δ=3.94 s, 3H, N—CH3; 7.050, 6.870, 6.866, 6.686 (4 lines, X part of ABX), 1H, CHF2; 7.21 dd, 1H, J=10.2 & 2.4 Hz, H at C8, 7.27 ddd, 1H, J=8.9, 7.9 & 2.2 Hz, H at C6; 7.99 s, 1H, H at C2; 8.44 dd, 1H, J=9.0 & 6.3 Hz, H at C5.
Name
3-difluoromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
3.43 g
Type
reactant
Reaction Step One




Yield
13.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][S:5][C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:17])=[CH:12][CH:13]=2)[N:8]([CH3:18])[CH:7]=1)([OH:3])=[O:2].C1C=C(Cl)C=C(C(OO)=[O:27])C=1>C(Cl)Cl>[C:1]([CH2:4][S:5]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:17])=[CH:12][CH:13]=2)[N:8]([CH3:18])[CH:7]=1)=[O:27])([OH:3])=[O:2]
|
Inputs


Step One
|
Name
|
3-difluoromethylthio-7-fluoro-1-methyl-4-quinolone
|
|
Quantity
|
3.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Step Three
|
Name
|
|
|
Quantity
|
640 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after each addition
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with 5% aqueous Na2CO3 (70 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (2×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with hexane-ethyl acetate (gradient 2:1,1:1,1:2) to give 980 mg (20.7%; two steps) of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was further purified by recrystallization from absolute ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CS(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 620 mg | |
| YIELD: PERCENTYIELD | 13.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
